3-硝基-L-酪氨酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

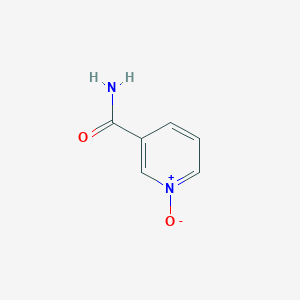

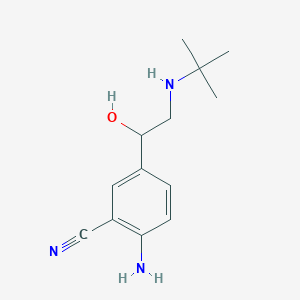

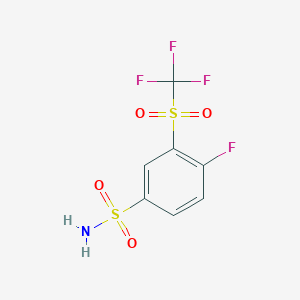

(2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid: is a deuterated analog of a phenylalanine derivative. This compound is characterized by the presence of three deuterium atoms, a hydroxyl group, and a nitro group on the phenyl ring. The deuterium atoms replace hydrogen atoms, which can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.

科学研究应用

Chemistry:

- Used as a tracer in reaction mechanisms to study isotope effects.

- Employed in the synthesis of deuterated pharmaceuticals to improve metabolic stability.

Biology:

- Utilized in metabolic studies to trace biochemical pathways.

- Helps in understanding enzyme-substrate interactions by providing isotopic labeling.

Medicine:

- Deuterated analogs are used in drug development to enhance the pharmacokinetic properties of drugs.

- Investigated for potential therapeutic applications due to altered metabolic profiles.

Industry:

- Applied in the production of deuterated solvents and reagents for NMR spectroscopy.

- Used in the development of stable isotopic standards for mass spectrometry.

作用机制

Target of Action

The primary target of 3-Nitro-L-tyrosine-d3, also known as (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, is Glutathione reductase, a mitochondrial enzyme . This enzyme plays a crucial role in maintaining the reduced form of glutathione, an important antioxidant in cells.

Mode of Action

3-Nitro-L-tyrosine-d3 is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . The compound’s interaction with its targets leads to the nitration of tyrosine residues, which can alter protein function and signaling pathways .

Biochemical Pathways

The formation of 3-Nitro-L-tyrosine-d3 is part of a broader biochemical pathway involving the reaction of nitric oxide (·NO) with oxygen in various forms in aqueous media . This reaction leads to the formation of peroxynitrite (ONOO−), a potent oxidant and nitrating agent . The production of ONOO− can lead to alterations in signaling pathways, impaired function, toxicity, and lipid peroxidation .

Pharmacokinetics

It is known that the extent of tyrosine nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .

Result of Action

The nitration of tyrosine residues by 3-Nitro-L-tyrosine-d3 can lead to alterations in protein function and signaling pathways . For example, nitration of Tyr385 of cyclooxygenase (COX) by using a very high molar excess of synthetic peroxynitrite over COX is associated with little loss of activity .

Action Environment

The action of 3-Nitro-L-tyrosine-d3 is influenced by various environmental factors. For instance, the presence of thiols can inhibit the formation of 3-nitro-L-tyrosine, while the presence of CO2 (usually supplied as bicarbonate) can elevate it

生化分析

Biochemical Properties

3-Nitro-L-tyrosine-d3 interacts with a variety of enzymes, proteins, and other biomolecules. Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form 3-nitrotyrosine . The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .

Cellular Effects

3-Nitro-L-tyrosine-d3 has significant effects on various types of cells and cellular processes. It can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Nitro-L-tyrosine-d3 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitro-L-tyrosine-d3 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

3-Nitro-L-tyrosine-d3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the deuterium atoms through a deuterium exchange reaction. This can be achieved by treating the precursor with deuterated reagents under specific conditions. The hydroxyl and nitro groups are then introduced through nitration and hydroxylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions followed by nitration and hydroxylation. The process requires careful control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is essential to achieve the desired isotopic labeling.

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or sulfonated aromatic compounds.

相似化合物的比较

Phenylalanine: The non-deuterated analog with similar structural features but different isotopic composition.

Tyrosine: Contains a hydroxyl group on the phenyl ring but lacks the nitro group.

Nitrophenylalanine: Similar to the compound but without deuterium atoms.

Uniqueness:

- The presence of deuterium atoms makes (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid unique in terms of its isotopic labeling, which can significantly alter its physical and chemical properties.

- The combination of hydroxyl and nitro groups on the phenyl ring provides distinct reactivity and interaction profiles compared to other similar compounds.

This detailed article provides a comprehensive overview of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

属性

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-UOCCHMHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[N+](=O)[O-])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)